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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3-
Methylphenyl)propionaldehyde (CAS No: 95416-60-7), a key intermediate in various

chemical syntheses.[1][2] The document is intended for researchers, scientists, and

professionals in drug development, offering a detailed look at its structural characterization

through modern spectroscopic techniques. The molecular formula for this compound is

C₁₀H₁₂O, and its molecular weight is approximately 148.20 g/mol .[2][3] This guide consolidates

spectral data interpretation, experimental methodologies, and logical workflows for the

identification and characterization of this aldehyde.

Data Presentation: Spectroscopic Summary
The following tables summarize the key quantitative data obtained from Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS). These values are critical for the structural elucidation and confirmation of 3-(3-
Methylphenyl)propionaldehyde.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

~2925 Strong C-H Stretch Alkyl (CH₂)

~2820 & ~2720 Medium
C-H Stretch (Fermi

Doublet)
Aldehyde (CHO)

~1725 Strong, Sharp C=O Stretch Aldehyde (CHO)

~1605 & ~1490 Medium-Weak C=C Stretch Aromatic Ring

~780 Strong
C-H Bend (out-of-

plane)

1,3-disubstituted

(meta) Aromatic

Interpretation: The IR spectrum is characterized by a strong carbonyl (C=O) absorption around

1725 cm⁻¹, typical for an aliphatic aldehyde. The presence of the aldehyde is further confirmed

by the distinctive Fermi doublet for the aldehydic C-H stretch. Aromatic C=C stretching and out-

of-plane bending vibrations confirm the substituted benzene ring.

Table 2: ¹H NMR Spectroscopy Data (Predicted, CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Proton Assignment

9.81 t 1H Aldehyde (-CHO)

7.15 t 1H Ar-H (Position 5)

7.00 m 3H
Ar-H (Positions 2, 4,

6)

2.95 t 2H -CH₂-CH₂CHO

2.78 t 2H -CH₂-CH₂CHO

2.35 s 3H Ar-CH₃

Interpretation: The ¹H NMR spectrum clearly shows a downfield triplet at ~9.81 ppm, which is

characteristic of an aldehyde proton. The aromatic region displays signals corresponding to the
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four protons on the meta-substituted ring. Two triplets represent the adjacent methylene groups

of the propyl chain, and a singlet at ~2.35 ppm confirms the methyl group on the aromatic ring.

Table 3: ¹³C NMR Spectroscopy Data (Predicted, CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Carbon Assignment

202.0 Aldehyde (C=O)

138.5 Aromatic (C-CH₃)

138.0 Aromatic (C-CH₂CH₂CHO)

129.0 Aromatic (CH)

128.5 Aromatic (CH)

127.0 Aromatic (CH)

126.0 Aromatic (CH)

45.5 -CH₂-CH₂CHO

28.0 -CH₂-CH₂CHO

21.4 Ar-CH₃

Interpretation: The ¹³C NMR spectrum is distinguished by the resonance at ~202.0 ppm,

unequivocally assigned to the carbonyl carbon of the aldehyde. The aromatic region shows six

distinct signals, as expected for a meta-substituted ring, while the aliphatic region contains

signals for the two propyl chain carbons and the aromatic methyl carbon.

Table 4: Mass Spectrometry (GC-MS) Data
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Ion Assignment

148 40 [M]⁺ (Molecular Ion)

119 20 [M - CHO]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

65 35 [C₅H₅]⁺

Interpretation: The mass spectrum displays a molecular ion peak [M]⁺ at m/z 148, consistent

with the compound's molecular weight.[3] The base peak at m/z 91 corresponds to the stable

tropylium ion, a common fragment for alkyl-substituted benzene derivatives, formed after

benzylic cleavage. The peak at m/z 119 represents the loss of the formyl radical (-CHO).

Experimental Protocols
Standard analytical techniques are employed to acquire the spectroscopic data for 3-(3-
Methylphenyl)propionaldehyde.

1. Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

ATR crystal.

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR

crystal.

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A

background spectrum of the clean, empty crystal is recorded first and automatically

subtracted from the sample spectrum. Data is averaged over 16 to 32 scans to improve the

signal-to-noise ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small

amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Acquisition: A standard pulse sequence (e.g., zg30) is used. Key parameters include

a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-64

transients.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain

singlet signals for all carbons. Key parameters include a spectral width of ~240 ppm, a

longer relaxation delay (2-5 seconds), and acquisition of 1024 or more scans to achieve

adequate signal-to-noise.

3. Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer).

Sample Preparation: The sample is diluted in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature

is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature

(e.g., 250°C) to ensure separation of components. Helium is typically used as the carrier

gas.

MS Conditions: Electron ionization is performed at a standard energy of 70 eV. The mass

analyzer scans a mass range of m/z 40-400.

Visualizations: Workflows and Relationships
Diagram 1: Spectroscopic Identification Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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